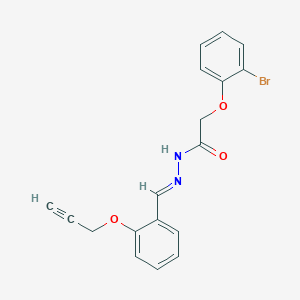![molecular formula C25H23BrN8O3 B11558984 6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11558984.png)
6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: Products include various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Triazine derivatives are often used as ligands in coordination chemistry and catalysis.
Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Triazine derivatives have shown potential as antimicrobial agents against various pathogens.
Cancer Research: Some triazine compounds are being investigated for their anticancer properties.
Industry
Agriculture: Triazine derivatives are used as herbicides and pesticides.
Dyes and Pigments: These compounds are also used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine core structure.
Melamine: Used in the production of plastics and resins.
Cyanuric Acid: Used in swimming pool maintenance and as a precursor for other chemicals.
Uniqueness
6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other triazine derivatives.
Propiedades
Fórmula molecular |
C25H23BrN8O3 |
|---|---|
Peso molecular |
563.4 g/mol |
Nombre IUPAC |
2-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C25H23BrN8O3/c1-15-4-6-20(12-16(15)2)29-24-30-23(28-19-7-9-21(10-8-19)34(35)36)31-25(32-24)33-27-14-17-13-18(26)5-11-22(17)37-3/h4-14H,1-3H3,(H3,28,29,30,31,32,33)/b27-14+ |
Clave InChI |
DSMQTJUWPSJANJ-MZJWZYIUSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C=CC(=C4)Br)OC)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC(=C4)Br)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate](/img/structure/B11558901.png)
![2-Bromo-N-({N'-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11558905.png)
![Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester](/img/structure/B11558919.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B11558933.png)
![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11558943.png)
![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B11558948.png)
![2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B11558955.png)
![N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11558957.png)
![4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11558965.png)

![1-methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B11558992.png)
![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-phenylbenzenesulfonamide](/img/structure/B11558996.png)
![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11558997.png)
![1-[4-(Decyloxy)phenyl]-3-(4-iodophenyl)urea](/img/structure/B11559005.png)
